molecular formula C25H33N5S B596036 Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]- CAS No. 1222966-44-0

Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-

Cat. No.: B596036
CAS No.: 1222966-44-0
M. Wt: 435.634
InChI Key: AEPMVHRJTABIAB-NVYVXJCQSA-N
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Description

Thiourea is an organosulfur compound similar to urea, where the oxygen atom is replaced by a sulfur atom . It plays an important role in the construction of heterocycles . The compound has a thiourea group attached to a cinchonan and a pyrrolidinylmethyl group .


Synthesis Analysis

Thioureas and their derivatives are synthesized by the reaction of various amines with carbon disulfide . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of thiourea involves intermolecular bond interactions, which have been studied using natural bond orbital (NBO), non-linear optical (NLO), atoms in molecules (AIM), and reduced density gradient (RDG) analyses .


Chemical Reactions Analysis

Thiourea derivatives have been used as organocatalysts in organic chemistry, activating substrates and stabilizing partially developing negative charges (e.g., oxyanions) in the transition states . They have also been used in reactions with alkyl halides .


Physical and Chemical Properties Analysis

Thiourea is a white solid with an odorless smell . It is soluble in water . The nature of thiourea allows it to form complexes with various types of molecules .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, thioureas and their derivatives are known for their ability to activate substrates and subsequently stabilize partially developing negative charges in the transition states .

Future Directions

Thiourea derivatives have found applications in numerous fields such as organic synthesis and pharmaceutical industries . They have played a very important role in the development of H-bond organocatalysts . The aim is to further expand the applications of (thio)urea-based catalysts .

Properties

IUPAC Name

1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPMVHRJTABIAB-NVYVXJCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@H]5CCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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